Ethyl 5'-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3'-bithiophene-4'-carboxylate
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Overview
Description
Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a bithiophene moiety, and an ethyl ester functional group. The presence of these diverse structural elements makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3’-bithiophene-4’-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the bithiophene moiety and the ethyl ester group. Common reagents used in these reactions include various thiols, amines, and carboxylic acids, along with catalysts such as palladium or copper complexes. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often through the use of advanced techniques such as continuous flow chemistry or microwave-assisted synthesis .
Chemical Reactions Analysis
Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3’-bithiophene-4’-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or altered electronic properties .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics. In biology and medicine, it has potential applications as a therapeutic agent, due to its ability to interact with various biological targets and pathways. Additionally, it may be used in the development of diagnostic tools or as a probe for studying cellular processes. In industry, it can be utilized in the production of advanced materials, such as organic semiconductors or photovoltaic devices .
Mechanism of Action
The mechanism of action of Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context, but may include key signaling pathways or metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-2,3’-bithiophene-4’-carboxylate stands out due to its unique combination of structural features and functional groups. Similar compounds may include other benzothieno pyrimidine derivatives, bithiophene-based molecules, or compounds with similar ester functionalities. Each of these compounds may have distinct properties and applications, but the specific combination of elements in Ethyl 5’-({[(2-methyl-5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C24H23N3O3S4 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23N3O3S4/c1-3-30-24(29)20-15(16-9-6-10-31-16)11-32-22(20)27-18(28)12-33-21-19-14-7-4-5-8-17(14)34-23(19)26-13(2)25-21/h6,9-11H,3-5,7-8,12H2,1-2H3,(H,27,28) |
InChI Key |
GVFRXIVNNDSGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C |
Origin of Product |
United States |
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